2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine
CAS No.:
Cat. No.: VC16261612
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 2-(2-methylimidazol-1-yl)-1-phenylethanamine |
| Standard InChI | InChI=1S/C12H15N3/c1-10-14-7-8-15(10)9-12(13)11-5-3-2-4-6-11/h2-8,12H,9,13H2,1H3 |
| Standard InChI Key | GGLKIQQHALXVBY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1CC(C2=CC=CC=C2)N |
Introduction
Chemical Identification and Structural Analysis
Molecular Formula and Structural Features
The molecular formula of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine is C₁₂H₁₅N₃, derived from its phenylethylamine core (C₈H₁₁N) and 2-methylimidazole substituent (C₄H₄N₂). The imidazole ring is attached to the ethanamine chain via the nitrogen at position 1, with a methyl group at position 2 . Key structural features include:
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Phenyl group: Provides hydrophobic character and potential π-π interactions.
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Ethanamine backbone: Confers basicity due to the primary amine (-NH₂).
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2-Methylimidazole: Enhances steric bulk and influences electronic properties through its aromatic heterocycle.
Table 1: Comparative Molecular Data of Related Imidazole Derivatives
Synthesis and Synthetic Pathways
General Synthetic Strategies
The synthesis of imidazole-containing phenylethylamines typically involves:
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Formation of the imidazole ring: Achieved via cyclization reactions using diketones or amidines.
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Functionalization of the ethanamine backbone: Introduced through nucleophilic substitution or reductive amination .
For example, imidazole-4,5-dicarboxylic acid derivatives are often converted to acyl chlorides and subsequently coupled with amines to form amide bonds . In the case of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine, a plausible route involves:
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Step 1: Synthesis of 2-methylimidazole via cyclization of glyoxal and methylamine.
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Step 2: Alkylation of the imidazole nitrogen with a bromo-phenylethylamine intermediate.
Scheme 1: Hypothetical Synthesis Pathway
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine are unavailable, analogs suggest:
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Boiling Point: ~395°C (estimated from similar imidazole ketones ).
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Density: ~1.12 g/cm³ (analogous to 2-imidazol-1-yl-1-phenylethanone ).
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the amine and imidazole groups .
Table 2: Comparative Physical Properties
| Property | 2-(2-Methyl-1H-imidazol-1-yl)-1-phenylethanamine | 2-Imidazol-1-yl-1-phenylethanone |
|---|---|---|
| Molecular Weight | 201.27 | 186.21 |
| Density (g/cm³) | 1.12 (predicted) | 1.12 |
| Boiling Point (°C) | 395 (estimated) | 395 |
Pharmacological and Biological Activity
Table 3: Bioactivity of Selected Imidazole Analogs
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing:
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